3-Methoxy-3-phenyloxetane
Description
Properties
IUPAC Name |
3-methoxy-3-phenyloxetane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c1-11-10(7-12-8-10)9-5-3-2-4-6-9/h2-6H,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGIFCISWGMVHHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(COC1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40609399 | |
| Record name | 3-Methoxy-3-phenyloxetane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40609399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1305208-46-1 | |
| Record name | 3-Methoxy-3-phenyloxetane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40609399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxy-3-phenyloxetane typically involves the cyclization of appropriate precursors. One common method is the intramolecular etherification of 3-methoxy-3-phenylpropanol under acidic conditions . Another approach involves the epoxide ring opening followed by ring closure to form the oxetane ring .
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on higher yields and cost-effectiveness. The use of catalysts and controlled reaction conditions are crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 3-Methoxy-3-phenyloxetane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can yield alcohols or other reduced forms.
Substitution: The methoxy and phenyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols .
Scientific Research Applications
Medicinal Chemistry Applications
1. Drug Development
3-Methoxy-3-phenyloxetane derivatives have been investigated for their potential as therapeutic agents. Recent studies highlight their role as agonists for the glucagon-like peptide-1 receptor (GLP-1R), which is significant for diabetes treatment. These derivatives exhibit promising biological activity, which could lead to the development of new diabetes medications .
2. Antimycobacterial Activity
Research has demonstrated that oxetane derivatives, including this compound, show anti-mycobacterial properties. This makes them potential candidates for treating infections caused by Mycobacterium species, including tuberculosis .
3. Prodrug Development
The stability of oxetanes compared to traditional esters under physiological conditions makes them attractive as prodrugs. For instance, studies have indicated that oxetane ethers can be designed to improve solubility and bioavailability of drugs while minimizing rapid hydrolysis by esterases .
Synthetic Applications
1. Synthesis of Complex Molecules
this compound serves as a chiral building block in organic synthesis. Its structure allows for various transformations that facilitate the construction of complex organic molecules. The compound can undergo ring-opening reactions and participate in nucleophilic substitutions, making it a versatile intermediate .
2. Catalytic Reactions
Recent advancements have shown that this compound can be involved in catalytic reactions, such as the reductive opening of oxetanes using frustrated Lewis pairs. This method enhances reaction efficiency and product yield, showcasing the compound's utility in synthetic methodologies .
Material Science Applications
1. Polymer Chemistry
The polymerization of substituted oxetanes, including those derived from this compound, has been explored for creating new materials with desirable mechanical properties. For example, poly(3-hydroxymethyl oxetane) has been synthesized and characterized for potential applications in coatings and adhesives due to its favorable thermal and mechanical properties .
Case Study 1: Antimycobacterial Activity
A study published in Organic & Biomolecular Chemistry investigated various substituted oxetanes for their antimycobacterial activity. The results indicated that specific substitutions on the this compound scaffold enhanced activity against Mycobacterium tuberculosis, suggesting pathways for further drug development .
Case Study 2: GLP-1R Agonists
In a recent publication focused on GLP-1 receptor agonists, derivatives of this compound were synthesized and evaluated for their efficacy in stimulating insulin secretion. The findings demonstrated a significant increase in receptor activation compared to traditional compounds, highlighting the therapeutic potential of this class of compounds .
Mechanism of Action
The mechanism of action of 3-Methoxy-3-phenyloxetane involves its interaction with molecular targets and pathways. The compound’s oxetane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological molecules . These interactions can modulate various biochemical pathways, contributing to its potential biological activity .
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The following table highlights key structural differences between 3-methoxy-3-phenyloxetane and analogous compounds:
| Compound Name | Substituents (3-position) | Functional Groups | Key Structural Features |
|---|---|---|---|
| This compound | Methoxy, Phenyl | Ether, Aromatic | High steric bulk, aromatic conjugation |
| 3-Ethyl-3-hydroxymethyloxetane | Ethyl, Hydroxymethyl (-CH₂OH) | Hydroxyl, Ether | Polar, reactive hydroxyl group |
| 3-Methyl-3-methoxymethyloxetane | Methyl, Methoxymethyl (-CH₂OCH₃) | Ether | Less steric hindrance than phenyl |
| 3-[(Allyloxy)methyl]-3-ethyloxetane | Ethyl, Allyloxymethyl | Ether, Allyl | Allyl group enables polymerization |
| 3-(Chloromethyl)-3-methyloxetane | Methyl, Chloromethyl (-CH₂Cl) | Halogen, Ether | Reactive halogen for nucleophilic substitution |
Sources :
Q & A
Basic: What are the recommended synthetic routes for 3-Methoxy-3-phenyloxetane, and how can reaction efficiency be optimized?
The synthesis of this compound typically involves oxetane ring formation or functional group modification. A common approach is the nucleophilic substitution of 3-bromooxetane derivatives with methoxide or aryl Grignard reagents. For example:
- Step 1: Prepare 3-bromo-3-phenyloxetane via cyclization of brominated diols using acid catalysis.
- Step 2: Substitute the bromine atom with methoxy groups via SN2 reaction using sodium methoxide in anhydrous THF.
Optimization Tips: - Use high-purity reagents to minimize side reactions (e.g., elimination products).
- Monitor reaction progress via TLC or GC-MS to identify intermediate stability issues.
- Adjust solvent polarity (e.g., DMF for polar intermediates, toluene for non-polar) to enhance yields .
Basic: Which analytical techniques are most reliable for characterizing this compound?
Key characterization methods include:
- NMR Spectroscopy:
- ¹H/¹³C NMR to confirm methoxy (-OCH₃) and phenyl group integration.
- 2D NMR (COSY, HSQC) to resolve stereochemical ambiguities in the oxetane ring.
- HPLC-MS: To assess purity (>95%) and detect trace impurities (e.g., residual solvents or unreacted precursors).
- DSC/TGA: Evaluate thermal stability (decomposition onset ~200°C based on analogous oxetanes) .
Advanced: How does the oxetane ring’s strain influence the compound’s reactivity in polymer chemistry applications?
The oxetane ring’s inherent ring strain (~110 kJ/mol) enhances its utility in ring-opening polymerization (ROP) for synthesizing polyethers.
- Mechanism: Cationic ROP initiated by Lewis acids (e.g., BF₃·OEt₂) proceeds via oxonium ion intermediates.
- Applications: Copolymers incorporating this compound exhibit tunable glass transition temperatures (Tg) and improved ionic conductivity (e.g., for solid electrolytes).
Experimental Design: - Vary monomer feed ratios (e.g., with methyloxetane) to modulate polymer crystallinity.
- Use SEC-MALS to determine molecular weight distributions and branching .
Advanced: What strategies resolve contradictions in reported thermodynamic stability data for this compound?
Discrepancies in stability data (e.g., decomposition temperatures) often arise from impurity profiles or measurement techniques.
- Triangulation Approach:
- Replicate studies using identical purification methods (e.g., column chromatography vs. recrystallization).
- Cross-validate DSC results with isothermal TGA under inert atmospheres.
- Compare computational models (DFT calculations for bond dissociation energies) with empirical data.
- Case Study: Conflicting solubility reports in DMSO were resolved by controlling water content (<0.1%) via Karl Fischer titration .
Advanced: How can this compound be utilized in cross-coupling reactions for medicinal chemistry intermediates?
The phenyl group enables participation in Suzuki-Miyaura couplings for biaryl synthesis:
- Protocol:
- Brominate the oxetane at the 3-position to form 3-bromo-3-methoxyoxetane.
- React with arylboronic acids (e.g., 4-fluorophenylboronic acid) using Pd(PPh₃)₄ catalyst and K₂CO₃ base.
- Challenges:
Basic: What safety protocols are critical when handling this compound in the laboratory?
- PPE: Impervious gloves (nitrile), safety goggles, and lab coats to prevent skin/eye contact.
- Ventilation: Use fume hoods to avoid inhalation of vapors during heating steps.
- Waste Management: Segregate halogenated waste (if brominated intermediates are used) and neutralize acidic byproducts before disposal .
Advanced: What computational methods aid in predicting the biological activity of this compound derivatives?
- Molecular Docking: Screen against target proteins (e.g., kinases) using AutoDock Vina to prioritize synthesis.
- ADMET Prediction: Tools like SwissADME estimate bioavailability and metabolic stability based on logP (predicted ~2.1) and topological polar surface area (~45 Ų).
- Validation: Compare in silico results with in vitro assays (e.g., enzyme inhibition IC₅₀) to refine models .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
